Bienvenue dans la boutique en ligne BenchChem!

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Exclusive N-1-(3-bromo-4-fluorobenzyl) substitution on the pyrrole-2-carboxylic acid core creates a non-interchangeable, dual-vector scaffold. The aryl-Br enables Suzuki/Buchwald-Hartwig cross-coupling; the aryl-F serves as an SNAr handle or metabolically stable block. Unlike mono-halogenated analogs (CAS 406728-86-7) or non-halogenated N-benzyl variants (CAS 18159-22-3), this compound supports sequential, orthogonal derivatization for two-dimensional SAR without intermediate protection. The 2-carboxylic acid also permits amide/ester conjugation to biotin, fluorophores, or photoaffinity labels while the bromine is reserved for radiolabeling or click-chemistry appendages. Orders typically ship ambient; confirm stock at the supplier URLs below.

Molecular Formula C12H9BrFNO2
Molecular Weight 298.11 g/mol
CAS No. 1504984-20-6
Cat. No. B1470120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid
CAS1504984-20-6
Molecular FormulaC12H9BrFNO2
Molecular Weight298.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)Br
InChIInChI=1S/C12H9BrFNO2/c13-9-6-8(3-4-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
InChIKeyIGLWZMAEVWBZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1504984-20-6): A Dual-Halogenated Pyrrole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1504984-20-6), with the molecular formula C₁₂H₉BrFNO₂ and a molecular weight of 298.11 g/mol, is a synthetic pyrrole-2-carboxylic acid derivative featuring a 3-bromo-4-fluorobenzyl substituent at the N-1 position . This compound belongs to the class of N-substituted pyrrole-2-carboxylic acids, a scaffold recognized for its ability to serve as a precursor to kinase inhibitors and antimicrobial agents [1][2]. The concurrent presence of bromine and fluorine atoms on the benzyl ring, combined with the carboxylic acid moiety at the pyrrole 2-position, confers a distinct physicochemical profile that cannot be replicated by mono-halogenated, non-halogenated, or regioisomeric analogs.

Why 1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Generic Pyrrole-2-carboxylic Acid Analogs in Structure-Activity-Driven Research


Generic substitution within the pyrrole-2-carboxylic acid family is precluded by the profound impact of N‑1 benzyl ring halogenation on lipophilicity, electronic distribution, and target binding geometry. The unsubstituted parent, pyrrole‑2‑carboxylic acid (CAS 634‑97‑9), is a known kinase inhibitor with IC₅₀ values of 0.03 μM (CK1δ), 0.16 μM (CDK5/p25), and 0.07 μM (GSK3β) [1]; however, its low molecular weight (111.10 g/mol) and limited lipophilicity restrict its utility in cellular assays and structure‑activity relationship (SAR) campaigns. The non‑halogenated N‑benzyl analog (CAS 18159‑22‑3, LogP = 2.23) is commercially available but lacks the electron‑withdrawing and steric contributions of bromine and fluorine substituents that are essential for tuning target engagement . The regioisomeric 3‑carboxylic acid analog (CAS 1525745‑82‑7) possesses identical molecular formula and halogenation pattern, yet the positional shift of the carboxyl group from the 2‑ to the 3‑position fundamentally alters hydrogen‑bonding geometry; in the closely related benzyl series, the 2‑carboxylic acid isomer demonstrates approximately 2‑fold greater binding affinity (lower IC₅₀) for cyclooxygenase enzymes compared to the 3‑position isomer . These structural distinctions render the target compound a non‑interchangeable entity in any quantitative structure‑activity study or synthetic pathway requiring the exact 3‑bromo‑4‑fluorobenzyl‑2‑carboxylic acid architecture.

Quantitative Differentiation of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1504984-20-6) Against Closest Structural Analogs


Lipophilicity (LogP) Enhancement Through Dual Halogenation — Target Compound vs. Mono-Halogenated and Non-Halogenated Analogs

The target compound exhibits a higher calculated LogP than its closest mono-halogenated and non-halogenated comparators. 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 406728-86-7), which lacks bromine, has a reported LogP of 2.37 . The non-halogenated 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3) has a LogP of 2.23 . While an experimentally measured LogP for the target compound has not been reported in the peer-reviewed literature, the additive contribution of bromine (+0.83 to +1.02 LogP units by fragment-based methods) relative to hydrogen yields a projected LogP of 3.06–3.25 for the target compound. This represents an increase of approximately 0.7–0.9 LogP units over the mono-fluoro analog and 0.8–1.0 units over the non-halogenated benzyl analog, consistent with the well-characterized lipophilicity-enhancing effect of aromatic bromine substitution [1].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Carboxylic Acid Position Dictates Binding Affinity — 2-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomer

Evidence from the structurally analogous N-benzyl-pyrrole-carboxylic acid series demonstrates that the 2-carboxylic acid regioisomer exhibits approximately 2-fold greater binding affinity (lower IC₅₀) for cyclooxygenase enzymes compared to the 3-carboxylic acid regioisomer . The target compound, 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1504984-20-6), possesses the carboxyl group at the pyrrole 2-position, while its direct regioisomer, 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid (CAS 1525745-82-7), carries it at the 3-position . This positional difference alters the spatial orientation and hydrogen-bonding capacity of the carboxylic acid group relative to the benzyl substituent, which in the benzyl series translates to a measurable 2-fold difference in target engagement potency . Although direct head-to-head kinase or enzyme inhibition data comparing the target compound with its 3-carboxylic acid regioisomer are not publicly available, the SAR trend established in the benzyl series provides a class-level rationale for selecting the 2-carboxylic acid isomer when binding affinity is a priority.

Regioisomerism Binding affinity Structure-activity relationship

Dual Halogen Substituents Provide Orthogonal Synthetic Handles — Bromine for Cross-Coupling, Fluorine for Metabolic Stability

The 3-bromo-4-fluorobenzyl substituent on the target compound provides two chemically distinct halogen handles: an aryl bromine suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and an aryl fluorine that resists oxidative metabolism while serving as a potential leaving group in nucleophilic aromatic substitution (SNAr) under appropriate conditions. This contrasts with: (i) 1-(4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 406728-86-7), which lacks the bromine handle for cross-coupling diversification ; (ii) 1-(3-bromobenzyl)-1H-pyrrole-2-carboxylic acid (non-fluorinated analog), which lacks the metabolic stability and electronic modulation conferred by fluorine ; and (iii) 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3), which possesses neither halogen and therefore lacks both orthogonal diversification handles and metabolic shielding . The regioisomeric 3-carboxylic acid analog (CAS 1525745-82-7) shares the same halogenation pattern but differs in carboxyl positioning, as addressed in Evidence Item 2. Patents disclosing 3-bromo-4-fluorobenzyl-containing pyrrole derivatives further support the utility of this specific halogenation motif in generating bioactive compounds [1].

Cross-coupling Synthetic versatility Metabolic stability

Molecular Weight and Heavy Atom Count Differentiate Target Compound from Parent Scaffold and Mono-Substituted Analogs for Fragment-Based Drug Discovery

The target compound (MW = 298.11 g/mol, 17 heavy atoms) occupies a molecular weight range between fragment-sized pyrrole-2-carboxylic acid (MW = 111.10 g/mol, 8 heavy atoms) and fully elaborated drug-like molecules, positioning it as a potential 'lead-like' scaffold suitable for fragment growth or as a starting point for lead optimization . The parent pyrrole-2-carboxylic acid, while a known kinase inhibitor with IC₅₀ values of 0.03–0.16 μM against CK1δ, CDK5/p25, and GSK3β, has a ligand efficiency (LE = 1.4 × pIC₅₀ / NHA) that, though high, translates to a limited total binding energy due to its small size [1]. The mono-fluoro analog (MW = 219.22 g/mol) and the non-halogenated benzyl analog (MW = 201.22 g/mol) offer intermediate molecular weights but lack the bromine-mediated binding interactions (halogen bonding, hydrophobic contacts) available to the target compound . While no direct kinase panel data comparing the target compound with these analogs have been publicly disclosed, the increased molecular complexity and halogenation are expected to provide additional binding-site contacts that can improve target affinity while maintaining acceptable ligand efficiency, a principle well-established in fragment-to-lead campaigns [2].

Fragment-based drug discovery Molecular weight Ligand efficiency

Validated Procurement Scenarios for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1504984-20-6)


Medicinal Chemistry: Lead-Optimization Library Synthesis via Sequential Orthogonal Derivatization

The dual-halogen pattern (aryl-Br for Suzuki/Buchwald-Hartwig coupling; aryl-F for SNAr or metabolic blocking) makes CAS 1504984-20-6 an ideal core scaffold for generating diverse compound libraries via sequential, orthogonal derivatization. A medicinal chemistry team can first diversify at the bromine position using palladium-catalyzed cross-coupling, then subsequently modify the fluorine position, enabling two-dimensional SAR exploration without intermediate protection steps. This synthetic efficiency is not achievable with mono-halogenated analogs such as 1-(4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 406728-86-7), which offers only a single diversification vector. The 2-carboxylic acid position further distinguishes this compound from the 3-carboxylic acid regioisomer (CAS 1525745-82-7), which is associated with weaker target engagement in the benzyl-pyrrole series .

Kinase Drug Discovery: Fragment-Growth Starting Point with Pre-Installed Lipophilicity

Pyrrole-2-carboxylic acid is a validated kinase inhibitor scaffold with reported IC₅₀ values of 0.03–0.16 μM against CK1δ, CDK5/p25, and GSK3β [1]. However, its low molecular weight (111.10 g/mol) limits potency and selectivity. The target compound (MW = 298.11 g/mol) provides a pre-elaborated fragment that retains the 2-carboxylic acid pharmacophore while adding ~187 Da of mass and significant lipophilicity (projected LogP ~3.1 vs. ~0.5 for the parent), which can improve binding-site occupancy and membrane permeability . This positions the compound as a practical starting point for fragment-growth campaigns targeting kinase ATP-binding sites, with the bromine atom serving as a vector for further elaboration.

Chemical Biology: Bifunctional Probe Precursor with Orthogonal Reactive Handles

The combination of a carboxylic acid (for amide/ester conjugation to linkers or fluorophores) and an aryl bromine (for further cross-coupling or radiolabeling) makes CAS 1504984-20-6 a versatile precursor for bifunctional chemical probes. A chemical biology group can exploit the carboxylic acid for attachment to biotin, fluorescent dyes, or photoaffinity labels, while reserving the bromine for introduction of an alkyne, azide, or radioactive substituent via cross-coupling. This orthogonal reactivity profile is not available in the non-halogenated 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3), which lacks a cross-coupling handle, or the mono-fluoro analog (CAS 406728-86-7), which lacks a readily displaceable halogen .

Interleukin-1 Pathway Research: Scaffold with Patent-Validated Biological Relevance

U.S. Patent US5039695 discloses the use of aryl- and heteroaryl-1-alkyl-pyrrole-2-carboxylic acid compounds — a structural class that encompasses the target compound — for the treatment of interleukin-1 (IL-1) mediated conditions [2]. This patent establishes the pyrrole-2-carboxylic acid scaffold, substituted with an aryl-alkyl group at N-1, as a privileged chemotype for IL-1 pathway modulation. The specific 3-bromo-4-fluorobenzyl substitution pattern of CAS 1504984-20-6 introduces halogen-mediated electronic effects absent from the unsubstituted benzyl analog, potentially tuning IL-1 inhibitory activity. For research groups investigating IL-1-mediated inflammatory pathways, this compound offers a patent-precedented scaffold with synthetic handles for further optimization.

Quote Request

Request a Quote for 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.